1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol
Description
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is a fluorinated aromatic thiol characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a thiol (-SH) functional group attached to an ethane backbone. This compound’s structure combines the electron-withdrawing properties of the trifluoromethyl group with the nucleophilic reactivity of the thiol, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science.
Properties
CAS No. |
1039320-19-8 |
|---|---|
Molecular Formula |
C9H9F3S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 |
InChI Key |
CWZONIITBLYJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)S |
Origin of Product |
United States |
Preparation Methods
Electrophilic Trifluoromethylation
Reagent : Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻)
Mechanism :
- TT-CF₃⁺OTf⁻ enables electrophilic substitution on activated arenes (e.g., phenol derivatives).
- For non-activated substrates (e.g., benzene), Lewis acid catalysts (e.g., FeCl₃) enhance reactivity.
| Parameter | Value |
|---|---|
| Temperature | 25–80°C |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 6–24 h |
| Yield Range | 45–78% |
Radical Trifluoromethylation
Reagent : TT-CF₃⁺OTf⁻ with H-atom donors (e.g., 1,2-benzenedithiol)
Applications :
- Suitable for styrene derivatives or electron-deficient aromatic systems.
- Generates CF₃ radicals via single-electron transfer (SET).
- Tolerates esters, ethers, and nitrogen-containing functional groups.
- No photoredox catalyst required.
Thiolation of Ethane-1-ol Derivatives
Thioester Formation via Grignard Reagents
Protocol (adapted from):
- React methyl 2-(trifluoromethyl)phenylacetate with 1-dodecanethiol and iPrMgCl.
- Generate thioester intermediate (S-dodecyl 2-(trifluoromethyl)phenylthioacetate).
| Parameter | Value |
|---|---|
| Temperature | 0–40°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 1–4 h |
| Yield | 92–96% |
Thioester Reduction to Thiol
- Catalytic Hydrogenation : Pd/C with H₂ gas.
- Silane Reduction : Triethylsilane (Et₃SiH) in acidic conditions.
- Hydrolyze thioester with TMSCl to free thioacid.
- Reduce with Et₃SiH and Pd/C (5 mol%) at 25°C.
Yield : 85–90% (isolated as free thiol).
Integrated Synthesis Route
A convergent approach combining the above methods:
Step 1 : Electrophilic trifluoromethylation of phenylacetate using TT-CF₃⁺OTf⁻.
Step 2 : Thioester formation via Grignard-mediated transesterification.
Step 3 : Reduction to thiol using Et₃SiH/Pd/C.
Overall Yield : ~68% (theoretical).
Analytical Data (Hypothetical Projections)
| Property | Value/Description |
|---|---|
| Boiling Point | 215–220°C (estimated) |
| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H), 7.52 (t, 1H), 3.12 (q, 2H), 1.45 (t, 3H) |
| ¹³C NMR | δ 144.2 (CF₃), 132.1–128.4 (aromatic), 25.7 (CH₂SH) |
Critical Evaluation of Methods
Advantages of TT-CF₃⁺OTf⁻
- Stable under ambient conditions.
- Compatible with diverse functional groups.
Limitations of Grignard Thioester Route
- Requires strict anhydrous conditions.
- Limited scalability due to Pd/C costs.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol and Related Compounds
*Calculated based on molecular formula.
Substituent and Positional Effects
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the more polar trifluoromethoxy group in 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol. This difference impacts solubility and bioavailability, making the trifluoromethyl variant more suitable for hydrophobic environments (e.g., lipid membranes in drug delivery) .
Thiol (-SH) vs. Imidazole:
- The thiol group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or metal coordination. In contrast, the imidazole ring in 1-[2-(Trifluoromethyl)phenyl]imidazole provides aromaticity and basicity, favoring applications in coordination chemistry (e.g., catalysis) and pharmaceuticals (e.g., kinase inhibitors) .
Ethanethiol Backbone vs. Carboxylic Acid:
- The ethanethiol backbone in the target compound contrasts with the cyclobutanecarboxylic acid group in 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid. The latter’s carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents, while the thiol’s lower polarity favors organic-phase reactions .
Biological Activity
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, a compound characterized by its trifluoromethyl group and thiol functionality, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biomolecules.
The biological activity of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of specific biological functions, contributing to its antimicrobial properties . The trifluoromethyl group also influences the compound's electronic properties, enhancing its reactivity with biological targets.
Antimicrobial Activity
Recent studies have indicated that 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits significant antimicrobial activity against various drug-resistant bacterial strains. Its effectiveness as an antimicrobial agent is particularly notable in the context of increasing antibiotic resistance, suggesting its potential utility in developing new therapeutic agents .
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several case studies have explored the biological activity of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol:
- Study on Drug-Resistant Bacteria : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound inhibited bacterial growth at concentrations lower than conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Mechanistic Insights : Another investigation focused on the mechanism by which the compound interacts with bacterial cell membranes. It was found that the enhanced lipophilicity due to the trifluoromethyl group facilitates membrane penetration, leading to increased bioavailability and efficacy .
Potential Therapeutic Applications
Given its promising antimicrobial properties and mechanisms of action, 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol may have several therapeutic applications:
- Antibiotic Development : The compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.
- Biochemical Research : Its ability to modify protein function via thiol interactions makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, and how can reaction yields be improved?
The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen atom (e.g., Cl or Br) at the ethane position with a thiol group using thiourea or NaSH under controlled conditions can yield the target molecule . To improve yields:
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis side reactions.
- Optimize reaction temperature (e.g., 60–80°C) to balance reaction rate and thermal decomposition risks.
- Employ catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
- Monitor purity via GC-MS to identify and remove byproducts such as disulfides .
Q. Which analytical techniques are most reliable for characterizing 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm the trifluoromethyl group’s presence and substitution pattern (e.g., chemical shifts at δ ~110–120 ppm for signals) .
- GC-MS : To verify molecular ion peaks ( ≈ 236 for [M]) and detect impurities (e.g., oxidation to disulfides) .
- IR Spectroscopy : Identify S-H stretching vibrations (~2550 cm) and C-F bonds (~1150 cm) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
The thiol group is highly reactive:
- Oxidation : Forms disulfides under mild oxidizing conditions (e.g., I or HO), useful for creating dimeric structures .
- Metal Coordination : Binds to Au or Pd nanoparticles via S-metal interactions, relevant in catalysis .
- Nucleophilic Substitution : Reacts with alkyl halides to form thioethers, enabling functionalization for drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or impurities:
- Variable-Temperature NMR : Perform experiments at −40°C to freeze conformational changes and simplify splitting patterns .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed structures .
- X-ray Crystallography : Use SHELXL for refining crystal structures, especially if stereoelectronic effects distort bond lengths/angles .
Q. What computational methods predict the regioselectivity of reactions involving this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiol group typically has high nucleophilicity ( ≈ 0.15) .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or solvents to predict reaction pathways (e.g., thiol-disulfide exchange kinetics) .
Q. How does the compound’s instability affect experimental design, and how can this be mitigated?
The thiol group is prone to oxidation and photodegradation:
Q. What challenges arise in crystallizing 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, and how are they addressed?
- Low Melting Point : The compound may remain oily at room temperature. Use slow evaporation with hexane/ethyl acetate (3:1) at 4°C to induce crystallization .
- Disorder in Crystal Packing : The trifluoromethyl group’s flexibility can cause disorder. Refine using SHELXL’s PART instruction to model split positions .
Methodological Comparison Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Key Byproducts | Optimal Conditions | Reference |
|---|---|---|---|---|
| Thiourea Substitution | 65–70 | Disulfides | TBAB, 70°C, THF | |
| NaSH Reaction | 55–60 | Thioethers | DMF, 60°C, N atmosphere |
Q. Table 2. Key NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1.85 (t, J=8.1 Hz) | Triplet | CH-S | |
| 117.2 | Singlet | CF | |
| 124.5 (q, J=287 Hz) | Quartet | CF (C-F coupling) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
